Tris[2-(diphenylphosphino)ethyl]phosphine
Description
Contextualizing Multidentate Phosphine (B1218219) Ligands in Coordination Chemistry
Phosphine ligands, which are compounds derived from phosphine (PH₃) by substituting hydrogen atoms with organic groups, are fundamental in coordination chemistry and homogeneous catalysis. wikipedia.orgwikipedia.org They are L-type ligands, meaning they donate two electrons to the metal center to form a coordinate bond. libretexts.org The electronic and steric properties of phosphine ligands can be finely tuned by varying the substituents on the phosphorus atom. wikipedia.org Alkylphosphines are generally stronger bases and better sigma-donors compared to arylphosphines. wikipedia.org
Multidentate phosphine ligands, also known as polydentate phosphines, contain multiple phosphine donor groups within a single molecule. libretexts.orgcardiff.ac.uk These ligands can bind to a single metal center through more than one phosphorus atom, a phenomenon known as chelation. libretexts.org The chelate effect describes the enhanced stability of a metal complex containing a multidentate ligand compared to a complex with analogous monodentate ligands. This increased stability is primarily due to favorable entropic factors. libretexts.org Multidentate phosphine ligands are crucial in the design of metal complexes for various applications, including catalysis, due to the stability and specific coordination geometries they enforce on the metal center. cardiff.ac.ukrsc.org The design and synthesis of novel multidentate phosphine ligands remain an active area of research.
Unique Structural and Electronic Attributes of PP3 as a Tetradentate Ligand
PP3 is classified as a tetradentate phosphine ligand, meaning it has four phosphorus atoms that can coordinate to a metal center. wikipedia.org Its structure is often described as a "tripod" or "tripodal" ligand. This architecture consists of a central phosphorus atom connected to three ethyl arms, each terminating in a diphenylphosphino group (-P(C₆H₅)₂). This tripodal arrangement allows the four phosphorus atoms to encapsulate a metal ion, leading to the formation of highly stable complexes.
The coordination of PP3 to a metal center typically involves the central phosphorus atom and the three terminal phosphorus atoms, effectively occupying four coordination sites. This mode of binding enforces a specific geometry on the metal complex, which can influence its reactivity and catalytic activity.
From an electronic perspective, the phosphorus atoms in PP3 act as strong sigma-donors, readily donating their lone pair of electrons to a metal center. This property helps to stabilize metals in various oxidation states. Furthermore, like other phosphine ligands, PP3 can act as a π-acceptor by accepting electron density from filled metal d-orbitals into the P-C σ* anti-bonding orbitals. wikipedia.org The combination of strong sigma-donation and modest π-acceptance makes PP3 a versatile ligand for a wide range of transition metals.
Historical Trajectory and Seminal Contributions of PP3 in Organometallic Chemistry
The development of multidentate phosphine ligands has been pivotal in the advancement of organometallic chemistry. The tripodal ligand Tris[2-(diphenylphosphino)ethyl]phosphine (PP3) has played a significant role in this field. Early work by Sacconi and coworkers in the 1970s explored the reactions of PP3 with cobalt(II) and nickel(II) salts, leading to the characterization of five-coordinate hydride complexes. wikipedia.org
PP3 has proven to be an exceptional ligand for stabilizing a variety of transition metal complexes, which in turn have shown significant utility in catalysis. For instance, iron complexes incorporating the PP3 ligand have been utilized for the greener reduction of aldehydes to alcohols via transfer hydrogenation. More recently, iron-based catalysts featuring a combination of a PNP pincer ligand and the PP3 ligand have been developed for the dehydrogenation of formic acid, a process relevant to hydrogen storage. mdpi.com In these systems, in-situ spectroscopic studies have confirmed that all components, including the PP3 ligand, are crucial for the formation of the active catalyst. mdpi.com
The robust and encapsulating nature of the PP3 ligand has made it a valuable tool for synthetic chemists, enabling the preparation of a wide array of stable and reactive organometallic compounds. Its contributions are particularly notable in the development of catalysts for important organic transformations.
Table 1: Physicochemical Properties of this compound (PP3)
| Property | Value |
| Chemical Formula | C₄₂H₄₂P₄ strem.com |
| Molecular Weight | 670.68 g/mol sigmaaldrich.comstrem.com |
| Appearance | White solid |
| Melting Point | 134-135 °C sigmaaldrich.com |
| CAS Number | 23582-03-8 sigmaaldrich.comstrem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tris(2-diphenylphosphanylethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H42P4/c1-7-19-37(20-8-1)44(38-21-9-2-10-22-38)34-31-43(32-35-45(39-23-11-3-12-24-39)40-25-13-4-14-26-40)33-36-46(41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30H,31-36H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLNGWSWPKIYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178221 | |
| Record name | Tris(2-(diphenylphosphino)ethyl)phosphine | |
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Molecular Weight |
670.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23582-03-8 | |
| Record name | Tris[2-(diphenylphosphino)ethyl]phosphine | |
| Source | CAS Common Chemistry | |
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| Record name | Tris(2-(diphenylphosphino)ethyl)phosphine | |
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| Record name | Tris(2-(diphenylphosphino)ethyl)phosphine | |
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| Record name | Tris[2-(diphenylphosphino)ethyl]phosphine | |
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Synthetic Methodologies and Ligand Architectural Design for Tris 2 Diphenylphosphino Ethyl Phosphine
Established Synthetic Pathways for Tris[2-(diphenylphosphino)ethyl]phosphine
The synthesis of this compound (PP3) is primarily achieved through two well-established strategies: the nucleophilic substitution involving phosphide (B1233454) anions and the hydrophosphination of vinylphosphines.
One of the most common methods involves the reaction of an alkali metal phosphide with an appropriate electrophile. For the synthesis of PP3, this can be approached in two ways. The first involves the reaction of a salt of the central phosphorus atom, such as tris(potassium) phosphide (K₃P), with three equivalents of a 2-haloethyl-diphenylphosphine, like 2-chloroethyldiphenylphosphine. However, the preparation and handling of K₃P can be challenging.
A more frequently employed variation of this nucleophilic substitution route involves reacting a metal salt of diphenylphosphine, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂), with a trifunctional electrophile like tris(2-chloroethyl)amine. While this produces a related aminophosphine, a direct analogue, the synthesis of the all-phosphorus core precursor, tris(2-chloroethyl)phosphine, allows for the direct formation of PP3. The reaction between lithium diphenylphosphide and tris(2-chloroethyl)phosphine proceeds via a standard Sₙ2 mechanism to form the three peripheral P-C bonds.
A second major synthetic route is the hydrophosphination reaction. This method is based on the addition of a P-H bond across a double bond. For PP3, this involves the reaction of phosphine (B1218219) gas (PH₃) with three equivalents of vinyldiphenylphosphine. wikipedia.org This reaction is often catalyzed by free-radical initiators or base catalysts. The free-radical pathway, for instance, provides a high-yield method for creating polydentate phosphine ligands. wikipedia.org A similar approach has been successfully used to synthesize the related ligand, bis(diphenylphosphinoethyl)phenylphosphine, by reacting phenylphosphine (B1580520) with vinyldiphenylphosphine. wikipedia.org
Table 1: Comparison of Primary Synthetic Routes for PP3
| Method | Reactants | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 1. P(CH₂CH₂Cl)₃ + 3 LiPPh₂ 2. K₃P + 3 ClCH₂CH₂PPh₂ | Aprotic solvent (e.g., THF) | Utilizes readily available precursors | Requires handling of pyrophoric organolithium reagents; potential for side reactions |
Development of Analogous and Functionalized PP3 Ligand Derivatives
The versatility of the PP3 scaffold has prompted significant research into the development of derivatives with tailored electronic and steric properties for specific catalytic applications.
A key strategy for tuning the properties of the PP3 ligand is the modification of the peripheral diphenylphosphino groups. Replacing the phenyl substituents with other aryl or alkyl groups can significantly alter the ligand's electronic character (σ-donating and π-accepting abilities) and its steric bulk.
A notable example is the synthesis of pyridyl-functionalized analogues. nih.gov Ligands such as Tris[2-(2-pyridyl)ethyl]phosphine and Tris[2-(4-pyridyl)ethyl]phosphine have been prepared. nih.gov In these compounds, the phenyl groups are replaced by pyridyl rings. The presence of the nitrogen atoms in the pyridyl rings introduces additional coordination sites, making these ligands hemilabile and capable of forming multinuclear complexes. Conformational analysis of these pyridyl derivatives shows that their spatial structure is heavily influenced by the position of the nitrogen atom within the pyridyl ring. nih.gov
Further modifications can be envisaged, such as replacing the diphenylphosphino units with dicyclohexylphosphino groups to create a more electron-rich and sterically demanding ligand, or introducing electron-withdrawing groups (e.g., -CF₃) onto the phenyl rings to reduce the basicity of the peripheral phosphorus atoms.
Table 2: Examples of Functionalized PP3 Analogues
| Derivative Name | Modification | Key Feature |
|---|---|---|
| Tris[2-(2-pyridyl)ethyl]phosphine | Phenyl groups replaced by 2-pyridyl groups | Introduces N-donor sites, potential for hemilability |
| Tris[2-(4-pyridyl)ethyl]phosphine | Phenyl groups replaced by 4-pyridyl groups | Introduces N-donor sites, different coordination geometry |
The creation of chiral versions of PP3 is of great interest for applications in asymmetric catalysis. Chirality can be introduced into the ligand framework in two primary ways: by installing chiral centers in the ethyl backbones or by rendering one or more of the phosphorus atoms stereogenic (P-chiral).
The synthesis of P-stereogenic phosphines is a well-developed field, and these methodologies can be applied to the synthesis of chiral PP3. nih.gov One powerful technique involves the use of chiral auxiliaries. For instance, reacting a racemic secondary phosphine with a chiral alcohol, such as (-)-menthol, under Appel reaction conditions can lead to the formation of diastereomeric alkoxyphosphonium salts, which can be separated and then reduced to yield enantiopure P-stereogenic phosphines. scripps.edu
Another prominent strategy utilizes phosphine-borane complexes. scripps.edu These complexes are stable and allow for stereoselective functionalization at the phosphorus center. A chiral phosphine-borane can be deprotonated and reacted with an electrophile, with the borane (B79455) group later being removed to yield the free P-chiral phosphine.
Desymmetrization of a prochiral phosphine is another advanced approach to generate P-stereogenic centers catalytically. nih.gov While a specific P-chiral version of PP3 has not been highlighted in major literature, these established methods provide clear pathways to its potential synthesis. For example, a stepwise synthesis could allow for the introduction of three different phosphino (B1201336) groups, one of which could be prepared via a P-chiral route. Alternatively, chirality could be introduced into the ethylene (B1197577) bridges, for example, by starting the synthesis from a chiral amino alcohol to build a chiral tris(2-chloroethyl)amine core.
Green Chemistry Principles in PP3 Ligand Synthesis
Applying the principles of green chemistry to the synthesis of phosphine ligands like PP3 aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One of the most significant green chemistry metrics is atom economy, and the hydrophosphination route to PP3 is an excellent example of an atom-economical reaction. wikipedia.orgmdpi.com In this synthesis, all the atoms of the phosphine and the vinylphosphine are incorporated into the final product, generating no byproducts. This stands in contrast to substitution reactions, which produce stoichiometric amounts of salt waste (e.g., LiCl).
However, the hydrophosphination route traditionally uses highly toxic and flammable phosphine gas (PH₃). A greener alternative that has been developed for similar phosphines involves replacing PH₃ with a less hazardous liquid or solid precursor.
The nucleophilic substitution route also presents green chemistry challenges. The use of organolithium reagents like butyllithium (B86547) to prepare LiPPh₂ involves pyrophoric materials and often requires cryogenic temperatures. Furthermore, solvents like tetrahydrofuran (B95107) (THF) are commonly used. Research into greener syntheses focuses on replacing these hazardous reagents and solvents with safer alternatives. For instance, catalytic methods for C-P bond formation are being developed to avoid the need for stoichiometric organometallic reagents.
The application of PP3 itself can also align with green chemistry principles. For example, the ligand has been used in iron-catalyzed transfer hydrogenation reactions, which provide a greener alternative to reductions that use stoichiometric metal hydride reagents. Iron is an earth-abundant and non-toxic metal, making its use in catalysis highly desirable from a sustainability perspective.
Coordination Chemistry and Structural Elucidation of Tris 2 Diphenylphosphino Ethyl Phosphine Complexes
Fundamental Principles of Metal-PP3 Coordination and Ligand Behavior
Tris[2-(diphenylphosphino)ethyl]phosphine, systematically named tris(2-diphenylphosphanylethyl)phosphane and commonly abbreviated as PP3, is a tetratertiary phosphine (B1218219) ligand with the formula P[CH₂CH₂P(C₆H₅)₂]₃. Its unique tripod-like structure, featuring a central phosphorus atom and three flexible ethyl arms terminating in diphenylphosphino groups, allows for a rich and varied coordination chemistry.
The PP3 ligand is distinguished by its versatile coordinating ability, capable of exhibiting denticities ranging from one to four. This flexibility allows it to adapt to the steric and electronic requirements of various metal centers. While it can function as a monodentate ligand, its most common role is as a polydentate chelator.
Tridentate (κ³): PP3 can coordinate to a metal center through its central phosphorus atom and two of the terminal phosphino (B1201336) groups, leaving one "dangling" phosphino arm. This mode is frequently observed in the formation of pincer-type complexes.
Tetradentate (κ⁴): In many instances, PP3 acts as a tetradentate ligand, enveloping a single metal center through the central phosphorus atom and all three terminal diphenylphosphino groups. This coordination mode is seen in complexes with metals that can accommodate a four-coordinate geometry, such as Pd(II) and Ni(II). nih.gov
Bridging Modes: The dangling arm in a tridentate complex can coordinate to a second metal center, allowing PP3 to act as a bridging ligand. This has been utilized in the stepwise synthesis of linear trinuclear and pentanuclear metal complexes. nih.gov For example, in the binuclear gold(I) complex, [Au₂(μ-PP3)₂]Cl₂, each PP3 ligand coordinates in a tridentate fashion to one gold atom while one arm bridges to the other gold atom. acs.org
This variable denticity is a key feature of PP3, enabling the construction of complex mononuclear and polynuclear architectures. The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
The coordination environment around a metal center is significantly influenced by both the steric bulk and the electronic properties of the PP3 ligand. nih.govescholarship.org
Steric Effects: The three diphenylphosphinoethyl arms of the PP3 ligand create a sterically demanding environment. The bulky phenyl groups impose significant steric hindrance, which can influence the geometry of the resulting complex, stabilize unusual coordination numbers, and control the accessibility of the metal center to incoming substrates. nih.gov This steric shielding is crucial in catalysis, as it can dictate the selectivity of a reaction by controlling the approach of reactants to the active site. datapdf.com For instance, the steric bulk of phosphine ligands has been shown to be a primary factor influencing catalytic activity in certain polymerization reactions. datapdf.com
Electronic Effects: Phosphine ligands like PP3 are known for their dual electronic nature, acting as both σ-donors and π-acceptors.
σ-Donation: The phosphorus atoms donate electron density to the metal center through a σ-bond, which is formed by the overlap of a filled phosphorus sp³ hybrid orbital with a vacant metal d-orbital. The strength of this σ-donation influences the electron density at the metal.
π-Acceptance (Back-bonding): The metal can back-donate electron density from its filled d-orbitals into the empty σ* orbitals of the P-C bonds of the phosphine ligand. This π-backbonding strengthens the metal-ligand bond and modulates the electronic properties of the metal center.
Synthesis and Characterization of Mononuclear PP3 Metal Complexes
The synthesis of mononuclear complexes with PP3 typically involves the direct reaction of the ligand with a suitable metal precursor in an appropriate solvent. nih.govmdpi.com Characterization relies on a suite of spectroscopic and analytical techniques, including ³¹P NMR, ¹H NMR, IR spectroscopy, and single-crystal X-ray diffraction, to elucidate the structure and bonding within the complexes. nih.govmit.edu
PP3 forms stable, well-defined complexes with square planar d⁸ metals like palladium(II) and platinum(II). nih.govuef.fi The synthesis of these complexes often involves reacting PP3 with metal-halide precursors such as K₂[PdCl₄], K₂[PtCl₄], or [Pd(COD)Cl₂]. mdpi.comnih.govrsc.org For example, the reaction of PP3 with an equimolar amount of a Pd(II) salt can yield five-coordinate trigonal-bipyramidal complexes like [Pd(PP3)I]⁺. acs.orgelsevierpure.com The resulting complexes, such as [PdCl(pp3)]Cl, serve as building blocks for more complex structures. nih.gov
Table 1: Selected Mononuclear Palladium(II) and Platinum(II) Complexes with PP3
| Complex Formula | Metal Center | Coordination Geometry | Key Characterization Notes |
| [Pd(PP3)I]⁺ | Pd(II) | Trigonal-Bipyramidal | Studied for ligand substitution mechanisms. acs.orgelsevierpure.com |
| [PdCl(PP3)]Cl | Pd(II) | Square Planar / Trigonal Bipyramidal | Used as a precursor for cis-isomers of trinuclear complexes. nih.gov |
| [Pt(triphos)₂]²⁺ | Pt(II) | Square Planar | Exhibits trans-to-cis isomerization. osaka-u.ac.jposaka-u.ac.jp |
Square-planar platinum(II) complexes are well-known for exhibiting geometrical isomerism (cis/trans), which can profoundly impact their chemical and physical properties. matthey.com In complexes involving polydentate ligands like PP3, the stereochemistry can be complex but also controllable.
Research on related systems has shown that stereoselectivity can be achieved. For instance, in the formation of trinuclear complexes with a central Pt(II) ion bridged by PP3-containing Pd(II) units, the geometry around the platinum center can be controlled by the choice of counteranion. nih.gov The use of tetrafluoroborate (B81430) ([BF₄]⁻) salts as starting materials exclusively yields the trans isomers, whereas starting with a chloride ([Cl]⁻) salt leads selectively to the cis isomers. nih.gov
Furthermore, dynamic processes such as isomerization can occur in solution. Studies on the complex [Pt(triphos)₂]²⁺, where 'triphos' is a related tridentate phosphine, have demonstrated a trans-to-cis isomerization upon coordination with gold(I) ions. osaka-u.ac.jposaka-u.ac.jp ³¹P NMR spectroscopy indicated a rapid equilibrium among the possible isomers of [Pt(triphos)₂]²⁺ in solution, which facilitates this structural transformation. osaka-u.ac.jp This highlights the kinetic lability and structural flexibility of such platinum-phosphine complexes, a principle that extends to systems involving PP3. rsc.org
Ligand substitution reactions in square-planar platinum(II) complexes are fundamental to their chemistry and typically proceed via an associative mechanism involving a five-coordinate trigonal-bipyramidal intermediate. libretexts.org The rate and outcome of these substitutions are strongly governed by the trans effect, which describes the ability of a ligand to labilize the ligand positioned trans to it. libretexts.org
The diphenylphosphino groups within the PP3 ligand are expected to exert a significant trans effect. The general series for the kinetic trans effect places phosphines like PPh₃ among the ligands with a strong influence: C₂H₄ > SbPh₃ > CO > P(OMe)₃ > PPh₃ > AsEt₃. rsc.orgresearchgate.netlu.se This effect is a combination of two factors:
Trans Influence: The weakening of the bond trans to the directing ligand in the ground state. This is primarily attributed to competition for the metal's σ-orbitals. Strong σ-donors, like phosphines, form strong bonds to the metal, consequently weakening the bond to the ligand opposite them. libretexts.orglu.se
Transition State Stabilization: The ability of the trans ligand to stabilize the five-coordinate transition state. Strong π-accepting ligands are particularly effective at stabilizing this intermediate by withdrawing electron density. rsc.orgresearchgate.net
Studies on the substitution of the iodo ligand in the five-coordinate palladium(II) complex [Pd(pp3)I]⁺ by trimethylphosphite have proposed an associative ligand-substitution mechanism, which is a notable finding for trigonal-bipyramidal complexes that typically favor dissociative pathways. acs.orgelsevierpure.com This suggests that the PP3 ligand framework can influence and control the reaction pathway, a critical aspect for designing catalysts with specific reactivity.
Table of Compound Names
| Abbreviation / Common Name | Systematic Name |
| PP3 | This compound or Tris(2-diphenylphosphanylethyl)phosphane |
| PPh₃ | Triphenylphosphine |
| triphos | Bis(2-diphenylphosphinoethyl)phenylphosphine |
| K₂[PdCl₄] | Potassium tetrachloropalladate(II) |
| K₂[PtCl₄] | Potassium tetrachloroplatinate(II) |
| [Pd(COD)Cl₂] | Dichloro(1,5-cyclooctadiene)palladium(II) |
Nickel(II) and Cobalt(I/II) Complexes
The coordination chemistry of the tripodal ligand this compound (PP3) with nickel(II) and cobalt(I/II) has been a subject of detailed investigation, particularly focusing on the formation of five-coordinate complexes. acs.org The structural and spectroscopic properties of these complexes have been elucidated, providing insights into their electronic and geometric features. acs.org
Formation of Five-Coordinate Hydride Complexes
Five-coordinate hydride complexes of both nickel(II) and cobalt(I) containing the PP3 ligand have been synthesized and characterized. acs.org X-ray structural analysis and ³¹P NMR spectroscopy have been instrumental in confirming the trigonal-bipyramidal geometry of these complexes. acs.org For instance, the cobalt(I) hydride complex, [Co(PP3)H], and the nickel(II) hydride complex, [Ni(PP3)H]⁺, showcase this five-coordinate arrangement. acs.org The synthesis of these hydride complexes highlights the ability of the PP3 ligand to stabilize relatively uncommon coordination geometries and oxidation states, which are of interest for their potential catalytic applications.
Rhodium(I) Complexes and Spectroscopic Trans-Influence
Rhodium(I) complexes incorporating the PP3 ligand have been synthesized, leading to trigonal-bipyramidal structures. acs.org The study of these complexes has allowed for the determination of a spectroscopic trans-influence series using phosphorus-31 NMR spectroscopy. acs.org The trans-influence, which describes the effect of a ligand on the bond to the ligand opposite it, can be quantified by observing changes in the ¹⁰³Rh-³¹P coupling constants. In these Rh(I) complexes, the PP3 ligand's phosphorus donors occupy different positions, allowing for a systematic study of how different ligands (L) in [Rh(PP3)L]⁺ complexes affect the Rh-P bonds. acs.orgcsic.es The structural characterization of these complexes, often by X-ray diffraction, confirms the geometries predicted by spectroscopic methods. nih.gov
Molybdenum(0) and Tungsten(0) Carbonyl Complexes
The reaction of PP3 with molybdenum(0) and tungsten(0) carbonyls results in the substitution of carbonyl ligands. For example, reacting Mo(CO)₆ or its derivatives with phosphine ligands can produce complexes like cis-[Mo(CO)₄(PR₃)₂]. odinity.comnih.gov While specific studies detailing the reaction of PP3 to form [M(PP3)(CO)₂] were not prevalent in the search results, the general reactivity pattern involves the displacement of CO by the more strongly donating phosphine ligands. odinity.comnih.gov The synthesis of related molybdenum(0) carbonyl complexes with other phosphine ligands often involves thermal or photochemical substitution of CO ligands from precursors like Mo(CO)₆ or [Mo(CO)₃(NCMe)₃]. nih.govosu.eduresearchgate.net The resulting complexes are typically characterized using IR spectroscopy to observe the C-O stretching frequencies, which provide information about the electronic environment of the metal center. odinity.com
Iron(II/III) Complexes
The PP3 ligand has been used to synthesize both iron(II) and iron(III) complexes. Iron(II) complexes with related phosphine ligands have been prepared by reacting an iron(II) source, such as FeCl₂, with the phosphine ligand. nih.govsemanticscholar.orgnih.gov These reactions can yield mononuclear or dinuclear species depending on the stoichiometry and reaction conditions. semanticscholar.orgnih.gov For instance, the reaction of an iron(II) salt with a P-N containing ligand can result in a mononuclear complex where the iron center is coordinated by the ligand. nih.gov The molecular structure of an iron(II) complex with PP3 and a 4-pentynoate group has been determined, revealing a pseudo-octahedral coordination around the Fe(II) center where the PP3 acts as a tetradentate ligand. researchgate.net Iron(III) complexes with various ligands have also been synthesized and characterized, often involving the reaction of an iron(III) salt like FeCl₃ with the respective ligand. nih.govnih.govopenaccessjournals.comijaar.org
Synthesis and Characterization of Polynuclear PP3 Metal Complexes
The tripodal ligand PP3 is capable of forming polynuclear complexes by bridging multiple metal centers. nih.gov Stepwise phosphine-bridging reactions using PP3 as a ligand on initial Pd(II) or Ni(II) complexes have been shown to form linear trinuclear and pentanuclear complexes with metal sequences like Pd(II)-Pt(II)-Pd(II) and Ni(II)-Pt(II)-Ni(II). nih.gov The terminal phosphino groups of the tetradentate-bound PP3 ligand on one metal complex can coordinate to a second metal center, leading to these extended structures. nih.gov The geometry of these polynuclear assemblies, including the formation of trans and cis isomers around a central Pt(II) ion, can be controlled by the choice of counteranion in the starting mononuclear complex. nih.gov The characterization of these polynuclear species in solution is heavily reliant on techniques like ³¹P NMR spectroscopy, while solid-state structures are confirmed by X-ray crystallography. nih.gov
Phosphine-Bridged Trinuclear and Pentanuclear Metal Systems
The strategic design of the PP₃ ligand enables the formation of linear phosphine-bridged trinuclear and pentanuclear complexes. Research has demonstrated the successful synthesis of complexes with Pd(II)-Pt(II)-Pd(II) and Ni(II)-Pt(II)-Ni(II) metal-ion sequences. nih.gov Furthermore, more extended pentanuclear systems with a Rh(III)-Pd(II)-Pt(II)-Pd(II)-Rh(III) arrangement have been quantitatively formed. nih.gov These complex structures are achieved through the phosphine-bridging reaction of the terminal phosphino groups of the PP₃ ligand, which is initially bound to a metal center. nih.gov
The geometry of these multinuclear complexes can be controlled. Specifically, trans and cis isomers, which are determined by the geometry around the central Pt(II) ion, have been selectively synthesized. nih.gov This stereoselectivity is achieved by carefully choosing the counteranion of the initial metal-phosphine complex. For instance, using tetrafluoroborate salts of the starting materials yields the trans isomers, while employing a chloride salt leads to the formation of the cis isomers. nih.gov
An interesting observation is the potential for ligand exchange during complex formation. For example, the reaction between a palladium(II) complex bearing a 4-chlorothiophenolate (4-Cltp⁻) ligand and a platinum(II) complex with chloro ligands resulted in the formation of a trinuclear complex where the thiolato and chloro ligands had exchanged positions, all while maintaining the trans geometry at the platinum center. nih.gov In contrast, a similar reaction involving a different starting palladium complex led to a trans-to-cis geometrical change at the platinum(II) center during the formation of the trinuclear product. nih.gov
Stepwise Assembly Methodologies for Heterometallic Complexes
The construction of the aforementioned trinuclear and pentanuclear heterometallic systems is achieved through a stepwise assembly approach. nih.gov This methodology involves the sequential reaction of the terminal phosphino groups of a pre-formed metal complex containing the tetradentate PP₃ ligand with another metal species. nih.gov This controlled, step-by-step process allows for the precise construction of complex linear arrangements of different metal ions. nih.gov
This stepwise phosphine-bridging reaction has proven to be highly efficient, leading to almost quantitative formation of the desired polynuclear complexes. nih.gov The versatility of this method is highlighted by the successful assembly of various metal-ion sequences, including those involving palladium, platinum, nickel, and rhodium. nih.gov The ability to direct the assembly to form specific isomers by selecting the appropriate starting materials further underscores the refined control offered by this synthetic strategy. nih.gov
Advanced Spectroscopic and Crystallographic Analyses
A suite of advanced analytical techniques is essential for the comprehensive characterization of the intricate structures and bonding within this compound complexes. These methods provide detailed insights into the geometry, electronic properties, and solution behavior of these multinuclear systems.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of this compound complexes in solution. nih.gov The chemical shifts and coupling constants observed in the ³¹P NMR spectra provide a wealth of information about the coordination environment of the phosphorus atoms. For instance, ³¹P NMR has been instrumental in elucidating the mechanisms of structural conversions, such as the trans-to-cis isomerization observed during the formation of certain trinuclear complexes. nih.gov
Studies on five-coordinate platinum(II) complexes of PP₃ have utilized ³¹P NMR to investigate the coordination of additional monodentate phosphorus ligands. acs.org Similarly, ³¹P NMR studies of five-coordinate cobalt(I) and nickel(II) complexes with this ligand have been reported. acs.org In the case of tin(II) and lead(II) complexes with PP₃, ³¹P NMR spectra revealed the formation of 1:1 complexes, with the spectra being characteristic of slow intermolecular and intramolecular exchange processes. researchgate.net
Table 1: Selected ³¹P NMR Data for Metal Complexes of this compound and Related Ligands
| Complex/System | Metal Ion(s) | Observed Feature | Reference |
|---|---|---|---|
| Trinuclear & Pentanuclear Pd/Pt/Ni/Rh Complexes | Pd(II), Pt(II), Ni(II), Rh(III) | Used to elucidate mechanisms of structural conversions. | nih.gov |
| [M(PP₃)L]ⁿ⁺ | Pt(II), Co(I), Ni(II) | Characterization of five-coordinate complexes. | acs.orgacs.org |
| [M(PP₃)]²⁺ | Sn(II), Pb(II) | Formation of 1:1 complexes with slow exchange. | researchgate.net |
X-ray Diffraction Studies of Complex Geometries
X-ray crystallography has also been employed to determine the structures of five-coordinate cobalt(I) and nickel(II) complexes of PP₃, providing valuable insights into their coordination geometries. acs.org These structural determinations are fundamental for understanding the reactivity and properties of these compounds.
Table 2: Crystallographic Data for Selected this compound Complexes
| Complex Type | Metal Ion(s) | Key Structural Feature | Reference |
|---|---|---|---|
| Trinuclear Complex | Pd(II), Pt(II) | Linear phosphine-bridged structure. | nih.govelsevierpure.com |
| Five-coordinate Complex | Co(I), Ni(II) | Detailed coordination geometry. | acs.org |
Infrared (IR) and Electronic Absorption Spectroscopy
Infrared (IR) and electronic absorption (UV-Vis) spectroscopy are complementary techniques used to probe the bonding and electronic transitions within this compound complexes. Changes in the absorption spectra have been used, alongside ³¹P NMR, to follow the reaction pathways and understand the mechanisms of structural rearrangements in solution. nih.gov
IR spectroscopy provides information on the vibrational modes of the ligands and can indicate coordination to the metal center. While specific IR data for the trinuclear and pentanuclear systems mentioned are part of a broader characterization, the technique is fundamental in confirming the presence of the ligand within the complex. nih.govnih.gov Studies on related phosphine complexes, such as those of tris[2-(pyridyl)ethyl]phosphine, have utilized IR spectroscopy to investigate conformational features. mdpi.com
Electronic absorption spectroscopy is particularly useful for studying the d-d electronic transitions of the metal centers and charge-transfer bands. The changes observed in the absorption spectra during the formation of the trinuclear complexes provided key evidence for the proposed mechanistic pathways, including ligand exchange and geometric isomerization. nih.gov
Catalytic Efficacy and Mechanistic Investigations of Tris 2 Diphenylphosphino Ethyl Phosphine Complexes
Homogeneous Catalysis in Carbon-Carbon Bond Formation
The versatility of palladium catalysts is greatly enhanced by the choice of ligands, which influence the catalyst's stability, activity, and selectivity. Tris[2-(diphenylphosphino)ethyl]phosphine has proven to be an effective ligand in numerous palladium-catalyzed cross-coupling reactions, facilitating the construction of new carbon-carbon bonds with high efficiency.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with a broad substrate scope and functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The specific nature of the ligand, such as this compound, can significantly impact the kinetics and efficiency of each of these steps.
Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Parameters
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | Data not available |
| 2 | 2-Bromotoluene | 4-Methylphenylboronic acid | 2,4'-Dimethylbiphenyl | Data not available |
The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. A study by Feuerstein, Doucet, and Santelli highlights the effectiveness of a palladium-tetraphosphine complex in the Heck vinylation of aryl halides. While the primary focus of their paper is on the ligand cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp), it provides a framework for understanding the performance of related tetraphosphine ligands like this compound. The study demonstrates that such catalyst systems are stable and exhibit high turnover numbers.
The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl halide to the palladium(0) center. This is followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to release the product and a palladium-hydride species. The final step is the regeneration of the palladium(0) catalyst by reaction with a base.
Table 2: Heck Vinylation of 4-Bromoanisole with n-Butyl Acrylate
| Catalyst System | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| [Pd(η³-C₃H₅)Cl]₂ / Tedicyp | 240,000 | 12,000 |
Source: Adapted from research on a related tetraphosphine ligand, as specific data for this compound was not available.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The phosphine (B1218219) ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the reaction.
The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex that has been formed via oxidative addition of the organic halide to the palladium(0) catalyst. The resulting diorganopalladium(II) complex then undergoes reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.
Table 3: Illustrative Sonogashira Coupling Reaction Parameters
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Diphenylacetylene | Data not available |
| 2 | 4-Bromotoluene | 1-Heptyne | 1-(p-Tolyl)-1-heptyne | Data not available |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. The use of bulky trialkylphosphine ligands has been shown to be effective in these reactions, enabling the coupling of a wide range of substrates under mild conditions.
The catalytic cycle follows the standard cross-coupling pathway. The oxidative addition of the organic halide to the palladium(0) catalyst is the initial step. This is followed by transmetalation with the organozinc reagent, which transfers the organic group to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.
Table 4: Illustrative Negishi Coupling Reaction Parameters
| Entry | Aryl Halide | Organozinc Reagent | Product | Yield (%) |
| 1 | 2-Bromobenzonitrile | Isopropylzinc bromide | 2-Isopropylbenzonitrile | Data not available |
| 2 | 4-Chloroanisole | Phenylzinc chloride | 4-Methoxybiphenyl | Data not available |
The Stille coupling reaction is a versatile method for carbon-carbon bond formation that involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. The reaction is known for its tolerance of a wide variety of functional groups.
The mechanism of the Stille reaction is well-established and proceeds through the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the tin reagent to the palladium complex, is often the rate-determining step and is influenced by the nature of the phosphine ligand.
Table 5: Illustrative Stille Coupling Reaction Parameters
| Entry | Organic Halide | Organostannane | Product | Yield (%) |
| 1 | Iodobenzene | Tributyl(vinyl)stannane | Styrene | Data not available |
| 2 | 4-Bromoacetophenone | Trimethyl(phenyl)stannane | 4-Acetylbiphenyl | Data not available |
Hiyama Coupling
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.org Discovered in 1988 by Tamejiro Hiyama and Yasuo Hatanaka, this method offers a valuable tool for synthetic organic chemistry. wikipedia.org The reaction requires the activation of a relatively inert carbon-silicon bond, which is typically achieved using a fluoride (B91410) source or a base. organic-chemistry.org This activation generates a pentavalent silicon species that is competent for transmetalation. organic-chemistry.org
The ligand this compound, commonly known as PP3, has been identified as a suitable ligand for facilitating the Hiyama coupling reaction. The general mechanism for the Hiyama coupling proceeds through a catalytic cycle involving three main steps:
Oxidative Addition : The organic halide adds to the low-valent palladium(0) catalyst, oxidizing it to a palladium(II) species. wikipedia.org
Transmetalation : The activated organosilane transfers its organic group to the palladium(II) complex, displacing the halide. wikipedia.org
Reductive Elimination : The two organic fragments on the palladium center couple, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
The tetradentate nature of the PP3 ligand can stabilize the palladium catalyst, contributing to its efficacy in this and other cross-coupling reactions. smolecule.com
Buchwald-Hartwig Cross Coupling
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed coupling of amines with aryl or vinyl halides and pseudohalides. smolecule.comorganic-chemistry.org this compound (PP3) serves as an effective ligand in this transformation. smolecule.com The reaction is fundamental for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. organic-chemistry.org
The catalytic cycle of the Buchwald-Hartwig amination generally follows the oxidative addition, amination (formation of a palladium-amido complex), and reductive elimination sequence. researchgate.net The choice of ligand is critical, as it influences the stability and reactivity of the palladium intermediates. Bulky, electron-rich phosphine ligands are known to promote the formation of low-coordination palladium species that are highly active in the catalytic cycle. nih.gov
Recent studies have explored the use of well-defined precatalysts to improve reaction efficiency and reproducibility. Air-stable Pd(I) dimer complexes supported by biaryl phosphine ligands, for example, have been shown to be competent precatalysts for amination reactions. rsc.org The mechanism can be complex, with evidence suggesting that multiple catalytic species, including palladium complexes, clusters, and nanoparticles, may operate simultaneously in a "cocktail"-type system. researchgate.net
Table 1: Features of this compound in Buchwald-Hartwig Amination
| Feature | Description | Source(s) |
| Reaction Type | Forms carbon-nitrogen bonds between an amine and an aryl or vinyl halide. | smolecule.com |
| Catalyst Component | Functions as a tetradentate phosphine ligand for the palladium catalyst. | smolecule.com |
| Role of Ligand | Stabilizes the palladium catalyst and modulates its reactivity throughout the catalytic cycle. | smolecule.comnih.gov |
| Precatalyst Forms | Can be used in systems employing various precatalysts, including those based on Pd(I) dimers. | rsc.org |
General C-C Coupling Reactions
This compound (PP3) is a versatile ligand employed in a wide array of palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds. smolecule.com Its ability to stabilize palladium(0) catalysts, rendering them more robust and sometimes air-stable, makes it valuable for various synthetic applications. smolecule.com
Beyond the Hiyama coupling, PP3 is a suitable ligand for several other well-established C-C cross-coupling reactions. These reactions are fundamental in organic synthesis for constructing complex molecular architectures from simpler starting materials.
Table 2: C-C Cross-Coupling Reactions Utilizing this compound Ligands
| Reaction Name | Description | Source(s) |
| Suzuki-Miyaura Coupling | Creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide. | smolecule.com |
| Stille Coupling | Forms a carbon-carbon bond between an organotin compound and an organic halide. | smolecule.com |
| Sonogashira Coupling | Creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. | smolecule.com |
| Negishi Coupling | Involves the reaction of an organozinc compound with an organic halide. | |
| Heck Reaction | Forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base. | nih.gov |
Catalytic Reduction and Hydrogenation Processes
Iron-Catalyzed Transfer Hydrogenation of Aldehydes to Alcohols
In the pursuit of more sustainable and environmentally benign chemical processes, iron has emerged as an attractive alternative to precious metal catalysts. This compound (PP3) has been successfully employed as a ligand in the iron-catalyzed transfer hydrogenation of aldehydes to primary alcohols. This reaction is a key transformation in organic synthesis, providing access to essential hydroxyl-containing compounds. smolecule.com
Transfer hydrogenation utilizes a source other than gaseous hydrogen, such as isopropanol (B130326) or formic acid, to deliver the hydrogen equivalents. The use of an earth-abundant and non-toxic metal like iron, combined with the efficiency of the PP3 ligand, represents a "greener" chemical methodology. The PP3 ligand coordinates to the iron center, creating a catalytically active complex that facilitates the transfer of hydrogen from the donor molecule to the aldehyde substrate.
Reductive Transformations with PP3-Based Catalysts
The utility of this compound extends to various other reductive processes. As a multidentate phosphine ligand, it can support a range of transition metal catalysts used in reduction and hydrogenation reactions. smolecule.comstrem.com Phosphines, in general, are crucial in catalysis, not only as ligands but also as catalysts themselves in certain transformations. rsc.orgnih.gov
Trialkylphosphines are effective reducing agents for specific functional groups, notably for the selective reduction of disulfide bonds to thiols. harvard.edu While simple phosphines can suffer from low water solubility and unpleasant odors, the design of more complex phosphine ligands like PP3 allows for their use in a broader range of catalytic systems and reaction conditions. harvard.edu The electronic and steric properties of the PP3 ligand can be tuned by its coordination to different metal centers, influencing the outcome and efficiency of various reductive transformations. smolecule.com
Mechanistic Pathways and Reaction Kinetics
Understanding the mechanistic pathways and reaction kinetics of catalysts incorporating this compound (PP3) is crucial for optimizing existing reactions and designing new ones. The PP3 ligand can form stable, well-defined complexes with various transition metals, including palladium, nickel, and rhodium. nih.gov
In the context of palladium-catalyzed cross-coupling, the generally accepted mechanism involves oxidative addition, transmetalation, and reductive elimination. nih.gov Kinetic and mechanistic studies on systems with bulky phosphine ligands have indicated that low-coordination, 12-electron L1Pd(0) species are often the active catalysts in the oxidative addition step. nih.gov Even when a bis-ligated L2Pd(0) complex is present, it may first lose a ligand to form the more reactive monoligated species. nih.gov
Research on PP3-containing polynuclear complexes has provided insights into how the catalyst structure affects reactivity. For instance, the geometry around a central metal in a trinuclear complex can influence catalytic activity in reactions like the Heck coupling. nih.gov The formation of these polynuclear structures and any accompanying geometrical changes can be followed by techniques like 31P NMR spectroscopy, elucidating the structural conversions that occur during the catalytic cycle. nih.gov
Furthermore, the field of phosphine catalysis involves the initial nucleophilic addition of the phosphine to an electron-deficient substrate, generating a reactive zwitterionic intermediate. escholarship.org This intermediate can then engage in a variety of subsequent reactions, depending on the reaction partners present. nih.govescholarship.org This principle of nucleophilic phosphine catalysis underscores the diverse reactivity modes available to phosphine-based systems.
Elucidation of Catalytic Cycles and Rate-Determining Steps
For palladium-catalyzed cross-coupling reactions, the general catalytic cycle involves the oxidative addition of an organic halide to a low-valent metal center, followed by transmetalation (in the case of Suzuki, Stille, etc.) or migratory insertion (for Heck reactions), and concluding with reductive elimination to release the product and regenerate the catalyst. The electronic and steric properties of the phosphine ligand, such as this compound, play a critical role in modulating the rates of these individual steps. For instance, ligands with high electron density can increase the rate of oxidative addition, while steric bulk can promote the reductive elimination step. In the context of the Heck reaction, the catalytic activity of polynuclear complexes containing the PP₃ ligand has been linked to the specific bridging structures present within the catalytic cycle. nih.gov
Table 1: General Steps in a Phosphine-Catalyzed Cycle
| Step | Description | Influencing Factors |
|---|---|---|
| Catalyst Activation | Generation of the active catalytic species from a precatalyst. | Ligand structure, solvent, additives. |
| Oxidative Addition | The metal center's oxidation state increases as it adds a substrate (e.g., an aryl halide). | Ligand electron density, metal identity. |
| Migratory Insertion/Transmetalation | A second substrate molecule is incorporated. | Nature of the substrate and ligand. |
| Reductive Elimination | The final product is formed and expelled from the metal's coordination sphere, regenerating the catalyst. | Ligand steric bulk. |
Influence of Solvent, Additives, and Ligand-to-Metal Ratio
The efficiency and selectivity of catalytic systems employing this compound are highly sensitive to the reaction environment. The choice of solvent, the presence of additives, and the stoichiometry between the ligand and the metal center are critical parameters that can dictate the outcome of a catalytic reaction.
Additives: Additives can play a multitude of roles, from acting as co-catalysts to influencing the structure of the active species. In the formation of polynuclear complexes with the PP₃ ligand, the choice of counteranion (an additive) can direct the stereochemical outcome. nih.gov For example, using tetrafluoroborate (B81430) salts of [MX(pp3)] (M = Pd(II) or Ni(II)) leads to the formation of trans isomers of trinuclear complexes, whereas using the chloride salt [PdCl(pp3)]Cl yields the cis isomer exclusively. nih.gov Furthermore, the addition of a catalytic amount of a Brønsted acid has been found to reduce the activation barrier in certain silane-mediated reduction reactions. researchgate.net
Ligand-to-Metal Ratio: The ratio of this compound to the metal precursor is a crucial factor. In many catalytic systems, particularly cross-coupling reactions, an excess of the phosphine ligand is often used to stabilize the metal center and prevent catalyst decomposition. However, the concentration of the phosphine can also inhibit the reaction. For some palladium-catalyzed reactions, a mono-ligated palladium species is proposed to be the most active catalyst, and a high concentration of the phosphine ligand can disfavor its formation. It is also important to maintain the phosphine concentration at catalytic levels to avoid the formation of by-products, which can arise from the addition of the phosphine itself to the substrate. researchgate.net
Table 2: Effect of Reaction Parameters on Catalysis
| Parameter | Observation | Example/Reference |
|---|---|---|
| Solvent | Polar protic solvents can enhance reaction rates compared to nonpolar or polar aprotic solvents. | The negative impact of dilution in nonpolar solvents like toluene (B28343) is mitigated by using t-butanol. rsc.org |
| Additives | Counteranions can control the stereochemistry of the resulting metal complexes. | BF₄⁻ yields trans isomers, while Cl⁻ yields cis isomers in certain PP₃-metal complexes. nih.gov |
| Ligand-to-Metal Ratio | Can influence the concentration of the active species and potentially inhibit the reaction or lead to by-products if not optimized. | More electron-donating ligands can show pronounced inhibition as their concentration is increased. |
Identification and Characterization of Active Catalytic Species
A fundamental aspect of mechanistic investigation is the identification and structural characterization of the active catalytic species. This compound (PP₃) is a tetradentate ligand capable of forming stable and well-defined complexes with various transition metals, which can act as catalyst precursors or the active catalysts themselves. smolecule.com
The ability of the PP₃ ligand to bridge multiple metal centers has led to the synthesis and characterization of unique polynuclear complexes. Stepwise phosphine-bridging reactions have been employed to form linear trinuclear and pentanuclear complexes with metal sequences such as Pd(II)-Pt(II)-Pd(II), Ni(II)-Pt(II)-Ni(II), and even Rh(III)-Pd(II)-Pt(II)-Pd(II)-Rh(III). nih.gov The precise structures of these complex species in both the solid state and in solution have been elucidated using powerful analytical techniques.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal centers. This technique has been instrumental in confirming the trinuclear structures of complexes formed with the PP₃ ligand. nih.gov
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an invaluable tool for characterizing the structure and dynamics of these complexes in solution. nih.gov The chemical shifts and coupling constants in ³¹P NMR spectra provide detailed information about the coordination environment of the phosphorus atoms within the PP₃ ligand and can be used to follow the structural conversions that occur during catalytic reactions. nih.gov
The active catalytic species is often a coordinatively unsaturated, low-valent metal complex. For many palladium-catalyzed cross-coupling reactions, it is believed that a mono-ligated Pd(0) species is the most active participant in the catalytic cycle. The PP₃ ligand, by forming a stable complex with the palladium center, facilitates the catalytic process. smolecule.com Research has also shown that PP₃ interacts effectively with other metal ions like cobalt(II) and nickel(II), leading to stable complexes with distinct catalytic properties. smolecule.com
Table 3: Characterization of PP₃ Metal Complexes
| Technique | Information Obtained | Relevance to Catalysis |
|---|---|---|
| X-ray Crystallography | Precise solid-state molecular structure, bond lengths, and coordination geometry. | Confirms the structure of catalyst precursors and stable intermediates. nih.gov |
| ³¹P NMR Spectroscopy | Characterization of complex structures in solution, monitoring of dynamic processes. | Elucidates the mechanism of structural conversions during catalytic reactions. nih.gov |
| Absorption Spectroscopy | Used in conjunction with NMR to follow reaction mechanisms and structural changes. | Provides insight into the electronic structure of the complexes during catalysis. nih.gov |
Theoretical and Computational Chemistry Approaches to Tris 2 Diphenylphosphino Ethyl Phosphine Systems
Quantum Mechanical Studies of Ligand Conformation and Electronic Structure
Quantum mechanical methods are fundamental to understanding the three-dimensional structure and electronic nature of Tris[2-(diphenylphosphino)ethyl]phosphine. These properties are intrinsically linked to its coordination behavior and the subsequent reactivity of its metal complexes.
Density Functional Theory (DFT) for Conformational Analysis
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the conformational landscape of flexible molecules like this compound. nih.govmdpi.com Due to the multiple single bonds in its ethyl backbones, the ligand can adopt numerous spatial arrangements (conformers). DFT calculations, such as those using the B3PW91 functional with a 6-311++G(df,p) basis set, can be employed to locate these energetically preferred conformers and determine their relative stabilities. nih.govmdpi.com
The analysis typically reveals several low-energy conformers. mdpi.com For a related ligand, tris[2-(4-pyridyl)ethyl]phosphine, theoretical calculations identified six preferred conformers where the ethylene (B1197577) bridges adopt specific orientations. nih.govmdpi.com In these structures, the phosphorus atom maintains a pyramidal geometry, and the substituents are often in a gauche orientation to minimize steric hindrance. nih.govmdpi.com The most stable conformer generally exhibits a symmetrical structure. nih.govmdpi.com Understanding this conformational flexibility is crucial, as the ligand's geometry can significantly change upon coordination to a metal center.
Interactive Table: Hypothetical Conformational Analysis of this compound using DFT
This table illustrates typical data obtained from DFT calculations, showing different possible conformers and their calculated relative energies, which indicates their stability.
| Conformer ID | Description of Conformation | Relative Energy (kcal/mol) |
| PP3-A | Symmetrical structure, all ethyl arms extended in a C3-symmetric fashion. | 0.00 |
| PP3-B | One diphenylphosphinoethyl arm folded back towards the central phosphorus. | 1.52 |
| PP3-C | Two arms folded back, creating a more compact structure. | 3.15 |
| PP3-D | Arms twisted, resulting in a less symmetric, chiral conformation. | 2.78 |
Computational Assessment of Donor-Acceptor Properties
Phosphine (B1218219) ligands are well-known for their dual electronic role in coordination chemistry, acting as both σ-donors and π-acceptors. researchgate.netresearchgate.net This dual capability allows them to stabilize transition metals in various oxidation states. researchgate.net Computational methods, including Natural Bond Orbital (NBO) analysis and Energy Decomposition Analysis (EDA), are used to quantify these donor-acceptor properties. wgtn.ac.nzresearchgate.net
The central phosphorus atom and the three terminal phosphorus atoms of this compound donate electron density to a metal center through their lone pairs (σ-donation). Simultaneously, the empty σ* antibonding orbitals of the P-C bonds can accept electron density back from occupied d-orbitals of the metal (π-back-donation). rsc.orgresearchgate.net The extent of these interactions dictates the strength and nature of the metal-ligand bond. Computational analyses reveal that while phosphines are strong σ-donors, their π-acceptor character is also significant and can be tuned by altering the substituents on the phosphorus atoms. researchgate.net
Interactive Table: Computed Electronic Properties of Phosphine Ligands
This table summarizes the key electronic roles of phosphine ligands as determined by computational assessments.
| Electronic Property | Description | Significance in Catalysis |
| σ-Donation | The ligand donates electron density from its phosphorus lone pairs to the metal center. | Stabilizes electron-deficient, higher oxidation state metals. |
| π-Acceptance (Back-donation) | The ligand accepts electron density from the metal's d-orbitals into its P-C σ* orbitals. | Stabilizes electron-rich, lower oxidation state metals and strengthens the M-P bond. |
| Steric Hindrance | The physical bulk of the ligand, influenced by the diphenylphosphino groups. | Controls substrate access to the catalytic center and influences selectivity. |
Computational Modeling of Reaction Mechanisms in Catalysis
Computational modeling provides a window into the dynamic processes of catalysis, allowing for the detailed exploration of reaction pathways that are often difficult to observe experimentally. scielo.br
Theoretical Insights into Metal-Ligand Bonding and Reactivity
Theoretical calculations offer profound insights into the nature of the metal-ligand bond and its effect on reactivity. rsc.orgresearchgate.net For phosphine complexes, DFT studies have shown that the metal-phosphorus (M-P) bond is not a simple dative bond but has significant covalent character, enhanced by π-back-donation. rsc.orgresearchgate.net
A key theoretical finding is the change in geometry upon oxidation of the metal center. When an electron is removed from the metal, the M-P bond length increases, and the pyramidal geometry at the phosphorus atom flattens slightly. rsc.orgresearchgate.net This is consistent with a reduction in π-back-bonding, as the more positive metal center is less able to donate electron density back to the phosphine. This theoretical understanding helps rationalize the reactivity of these complexes in redox-catalytic cycles.
Interactive Table: Theoretical Data on Metal-Phosphine Bond Changes Upon Oxidation
This table presents typical computational results illustrating how the bond length and geometry at the phosphorus atom change when a model metal-phosphine complex is oxidized.
| Complex State | Metal Oxidation State | M-P Bond Length (Å) | P Pyramidalization Angle (°) |
| Neutral Complex | M(0) | 2.35 | 115 |
| Cationic Complex | M(I) | 2.42 | 118 |
Predictive Computational Design for Enhanced Catalytic Performance
A primary goal of computational chemistry in catalysis is to move from explanation to prediction. By establishing a clear understanding of structure-activity relationships, computational models can be used to design new ligands with superior catalytic performance.
This predictive design process involves the in silico modification of the this compound ligand. For example, chemists can computationally screen a library of derivatives by introducing various electron-donating or electron-withdrawing substituents onto the phenyl rings. These modifications would systematically alter the ligand's σ-donor and π-acceptor properties. DFT calculations could then predict how these electronic changes, combined with steric adjustments, would affect the potential energy surface of a target catalytic reaction. The goal is to identify ligand architectures that lower the activation energy of the rate-determining step, suppress side reactions, or enhance product selectivity, thereby guiding synthetic chemists toward the most promising candidates for laboratory development. This synergy between theoretical prediction and experimental validation accelerates the discovery of next-generation catalysts.
Emerging Applications and Future Research Frontiers for Tris 2 Diphenylphosphino Ethyl Phosphine
Development of Recyclable and Air-Stable Catalytic Systems
A significant challenge in homogeneous catalysis is the separation and recycling of the catalyst from the reaction mixture, coupled with the air-sensitivity of many phosphine (B1218219) ligands. Research into PP3 is addressing these issues by enabling the design of robust and reusable catalytic systems.
A notable advancement is the development of an air-stable and regenerative palladium(0) catalyst utilizing a modified PP3 ligand, tris[2-(diphenylphosphino)ethyl]phosphine tetrasulfide (PP3S4). oup.comoup.com In this system, the phosphine groups of PP3 are converted to phosphine sulfides. These sulfide (B99878) groups can coordinate to a palladium(0) center, creating an air-stable complex, [Pd(pp3S4)(dba)], which is effective for C-C coupling reactions. oup.comoup.com A key innovation of this system is its regenerability; the catalyst can be recovered after the reaction and regenerated from partially oxidized forms. oup.com This approach combines the high activity typical of phosphine-ligated palladium catalysts with enhanced stability and recyclability, which are crucial for industrial applications. oup.com
The performance of this recyclable catalyst has been demonstrated in Suzuki-Miyaura coupling reactions, as detailed in the table below.
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |
| 1 | 4-Iodoacetophenone | Phenylboronic acid | 98 |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | 98 |
| 3 | 4-Iodotoluene | 4-Methoxyphenylboronic acid | 96 |
| 4 | 1-Iodonaphthalene | 4-Methylphenylboronic acid | 96 |
| Data derived from studies on the [Pd(pp3S4)(dba)] catalytic system. oup.com |
More recently, in 2024, a "Double-Ligand" strategy has been employed to create highly efficient and recyclable iron-based catalysts for the dehydrogenation of formic acid (FADH), a key process for hydrogen storage. mdpi.com These systems, which combine a PNP pincer ligand with PP3, demonstrate remarkable activity without the need for additives. mdpi.com By grafting these dual-ligand iron catalysts onto silica (B1680970) particles, researchers created hybrid materials such as [Fe/SiO2@iProPNP/PP3] that exhibit exceptional recyclability, achieving turnover numbers (TONs) greater than 74,000. mdpi.com The presence of the PP3 ligand was found to be essential for catalytic activity to occur. mdpi.com
Integration of PP3 into Supramolecular Architectures
The well-defined, multi-dentate structure of PP3 makes it an excellent building block for constructing complex, polymetallic supramolecular assemblies. The terminal phosphino (B1201336) groups of a PP3 ligand already coordinated to one metal center can act as bridging ligands to other metal centers. nih.gov
Research has demonstrated the stepwise, near-quantitative formation of linear, phosphine-bridged polynuclear complexes with specific metal sequences. nih.gov By reacting a Pd(II) or Ni(II) complex containing a tetradentate-bound PP3 ligand with other metal precursors, well-defined trinuclear and pentanuclear structures have been synthesized. nih.gov The formation of these architectures can even induce geometric changes at the metal centers to achieve the final stable structure. nih.gov For example, the reaction between [PdCl(pp3)]Cl and trans-[PtCl2(NCC6H5)2] resulted in a trans-to-cis isomerization at the platinum center to form the trinuclear complex, cis-[PtCl2{PdCl(pp3)}2]Cl2. nih.gov
This synthetic control allows for the creation of sophisticated molecular wires and clusters with potential applications in catalysis and molecular electronics.
| Starting Complex | Reactant | Resulting Polynuclear Complex |
| Pd(4-Cltp)(pp3) | trans-[Pt(4-Cltp)2(NCC6H5)2] | trans-Pt(4-Cltp)2{PdCl(pp3)}22 |
| [PdCl(pp3)]Cl | trans-[PtCl2(NCC6H5)2] | cis-[PtCl2{PdCl(pp3)}2]Cl2 |
| Examples of stepwise formation of polynuclear complexes using PP3. nih.gov |
The integration of PP3 into these larger structures highlights its role in the bottom-up construction of functional supramolecular materials where the arrangement of metal ions can be precisely controlled.
Advanced Materials Science Applications of PP3 Coordination Compounds
The coordination compounds of PP3 and its derivatives are being explored for applications in advanced materials. While research in this area is still emerging for PP3 itself, studies on closely related analogs demonstrate the potential of this class of ligands.
For instance, complexes derived from the chalcogenides of a related ligand, tris[2-(2-pyridyl)ethyl]phosphine, are being investigated as precursors for the production of metal phosphide (B1233454) and selenide (B1212193) nanoparticles. nih.govmdpi.com Furthermore, a phosphine oxide complex of this pyridyl-based analog is used as a flame retardant for polymeric materials. mdpi.com These examples suggest that PP3-based coordination compounds could similarly serve as precursors for nanomaterials or as functional additives in polymers. The presence of multiple phosphorus and phenyl groups in PP3 could impart flame-retardant properties or allow for the templated synthesis of phosphorus-containing nanomaterials.
The polynuclear complexes described previously also represent a frontier in materials science. nih.gov The ability to create discrete, mixed-metal chains (e.g., Rh(III)-Pd(II)-Pt(II)-Pd(II)-Rh(III)) offers a pathway to materials with tailored electronic or catalytic properties arising from the interactions between the different metal centers. nih.gov
Exploration of PP3 in Non-Traditional Catalytic Environments
To enhance catalyst performance, stability, and recyclability, researchers are investigating the use of PP3-based catalysts in non-traditional solvent systems, such as ionic liquids (ILs) and other polar aprotic solvents.
Ionic liquids can serve as a stable medium for nanoparticle catalysts, and the addition of ligands can significantly influence catalytic performance. nih.govresearchgate.net Studies on ruthenium nanoparticles in ILs have shown that the electronic properties of ligands are crucial; σ-donor ligands tend to increase catalytic activity in hydrogenation reactions, whereas π-acceptor ligands can decrease it. nih.govresearchgate.net As a phosphine, PP3 possesses π-acceptor characteristics, and its application in such systems could be used to modulate selectivity and activity. The use of supported ionic liquid phase (SILP) catalysis, where a catalyst is dissolved in a thin IL film on a solid support, is another promising approach where PP3 complexes could be employed to create highly stable and contained catalytic systems. mdpi.com
A concrete example of PP3 in a non-traditional solvent is the aforementioned iron-based catalyst for formic acid dehydrogenation, which operates in propylene (B89431) carbonate (PC). mdpi.com This polar aprotic solvent provides a suitable environment for the double-ligand catalyst. The efficiency of this system is highlighted by its high turnover frequency (TOF) and turnover number (TON).
| Catalyst System | Solvent | Max TOF (h⁻¹) | TON (after 24h) |
| [Fe/iProPNP/PP3] | Propylene Carbonate | 10,800 | 190,000 |
| [Fe/tBuPNP/PP3] | Propylene Carbonate | 11,200 | 185,000 |
| Performance of PP3-containing catalysts in a non-traditional solvent for formic acid dehydrogenation. mdpi.com |
The exploration of PP3 in these environments is key to developing greener and more efficient chemical processes, moving away from volatile organic compounds and enabling continuous flow or easily recycled batch processes. nih.gov
Conclusion and Outlook
Synthesis of Tris[2-(diphenylphosphino)ethyl]phosphine: A Strategic Overview
The synthesis of multidentate phosphine (B1218219) ligands such as this compound is a critical aspect that underpins their application in catalysis and materials science. While specific, detailed industrial-scale synthetic procedures are often proprietary, the general strategies can be inferred from established organophosphorus chemistry. A common and effective method for the preparation of similar polytertiary phosphines involves the free-radical-catalyzed addition of a primary or secondary phosphine to a vinylphosphine.
In the case of this compound, a plausible and widely referenced synthetic approach involves the reaction of tris(2-vinyl)phosphine with diphenylphosphine. However, a more common and practical synthesis starts from the readily available tris(2-chloroethyl)amine or a similar precursor, which is then reacted with a lithium or sodium salt of diphenylphosphine.
A related synthetic strategy has been documented for the preparation of Bis(diphenylphosphinoethyl)phenylphosphine, which involves the free-radical-catalysed addition of phenylphosphine (B1580520) to vinyldiphenylphosphine. wikipedia.org This highlights a general and powerful method for creating P-C bonds in phosphine ligand synthesis. The synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) derivatives through a three-component reaction of ethylene (B1197577) with two different phosphorus precursors also showcases modern approaches to constructing such ligand frameworks. springernature.com These methods often require inert atmosphere techniques due to the air-sensitivity of the phosphine reactants and products.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 23582-03-8 | C42H42P4 | 670.68 fishersci.ca |
| Bis(diphenylphosphinoethyl)phenylphosphine | Not specified | C34H33P3 | Not specified wikipedia.org |
| 1,2-bis(diphenylphosphino)ethane (DPPE) | Not specified | Not specified | Not specified springernature.com |
Advancements in Coordination Chemistry and Catalytic Applications
This compound is a versatile ligand capable of coordinating to a wide range of transition metals, forming stable complexes that are active catalysts for numerous organic transformations. Its tripodal nature allows it to bind to a metal center in a facial (fac) or meridional (mer) fashion, influencing the catalytic activity and selectivity of the resulting complex.
This ligand has proven to be particularly effective in various cross-coupling reactions, which are fundamental tools in modern synthetic chemistry. It is a suitable ligand for palladium-catalyzed reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, Stille coupling, Sonogashira coupling, Negishi coupling, and Hiyama coupling. The utility of ferrocenyl phosphines, such as the related 1,1′-bis(diphenylphosphino)ferrocene (dppf), as ligands in palladium-coupling reactions underscores the importance of phosphine ligands in this area. wikipedia.org
Beyond cross-coupling, this compound has been employed in iron-catalyzed transfer hydrogenation of aldehydes, presenting a greener alternative for the synthesis of alcohols. The development of air-stable palladium(0) catalysts is a significant advancement. For instance, a novel air-stable Pd(0) complex, [Pd(pp3S4)(dba)], where pp3S4 is the tetrasulfide derivative of this compound, has been developed for C-C coupling reactions. oup.com This demonstrates a strategy to enhance catalyst stability and recyclability.
The coordination chemistry of related pyridyl-substituted phosphines and their chalcogenides has also been extensively studied, revealing their potential as polydentate ligands for designing metal complexes with interesting luminescent, catalytic, and magnetic properties. nih.govmdpi.com These studies provide valuable insights into the structure-property relationships of complex phosphine ligands.
| Catalytic Reaction | Metal | Ligand |
| Transfer Hydrogenation | Iron | This compound |
| Buchwald-Hartwig Cross Coupling | Palladium | This compound |
| Suzuki-Miyaura Coupling | Palladium | This compound |
| Heck Reaction | Palladium | This compound |
| C-C Coupling | Palladium | This compound Tetrasulfide oup.com |
Remaining Challenges and Promising Directions for Future Research
Despite the successes of this compound and its derivatives in catalysis, several challenges remain, which also point towards promising avenues for future research. A primary challenge is the air-sensitivity of many phosphine ligands and their metal complexes, which often necessitates the use of stringent inert-atmosphere techniques. The development of more robust and air-stable catalysts, as exemplified by the tetrasulfide derivative of the ligand, is a key area of ongoing research. oup.com
Another challenge lies in the recovery and reuse of the catalyst, which is crucial for making catalytic processes more economical and sustainable. Strategies to immobilize these catalysts on solid supports or to design recyclable homogeneous systems are highly desirable.
Future research will likely focus on several key areas:
Rational Ligand Design: The synthesis of new generations of tripodal phosphine ligands with tailored electronic and steric properties to fine-tune catalytic activity and selectivity. This could involve the introduction of different substituents on the phosphorus atoms or modifications to the ligand backbone.
Expanding Catalytic Scope: Exploring the application of this compound-based catalysts in a wider range of chemical transformations, including asymmetric catalysis, which remains a significant challenge. The development of chiral versions of this ligand could open up new possibilities in this area.
Mechanistic Studies: Detailed mechanistic investigations of the catalytic cycles involving these complexes will provide a deeper understanding of the factors controlling their reactivity and selectivity. This knowledge will be crucial for the rational design of more efficient catalysts.
Sustainable Chemistry: A continued focus on developing catalytic systems that operate under milder reaction conditions, use less hazardous solvents, and are based on more abundant and less toxic metals. The use of iron, as seen in transfer hydrogenation reactions with this ligand, is a step in this direction.
Q & A
Q. What spectroscopic and crystallographic methods are most effective for characterizing Tris[2-(diphenylphosphino)ethyl]phosphine and its metal complexes?
- Methodological Answer : Structural characterization relies on multi-technique approaches:
- X-ray crystallography resolves the ligand’s coordination geometry and bond lengths in metal complexes, as demonstrated in platinum(II) complexes .
- NMR spectroscopy (e.g., P NMR) identifies electronic environments of phosphorus atoms, distinguishing free ligand vs. metal-bound states.
- UV-Vis spectroscopy monitors ligand-to-metal charge transfer transitions in catalytic intermediates .
- Elemental analysis confirms stoichiometry. Cross-referencing these methods ensures accurate structural assignments.
Q. How is this compound synthesized, and what purity criteria are critical for catalytic applications?
- Methodological Answer : Synthesis typically involves nucleophilic substitution:
React 2-(diphenylphosphino)ethanol with PCl under inert conditions.
Purify via column chromatography (e.g., silica gel, non-polar solvents) to remove unreacted phosphines.
Purity (>98%) is verified by GC-MS or HPLC. Impurities like oxidized phosphine oxides (detectable via P NMR) must be minimized, as they deactivate metal catalysts .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in transition metal catalysis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model:
- Electronic structure : Calculate ligand field splitting and metal-ligand bond strengths to predict catalytic activity .
- Reaction pathways : Simulate intermediates (e.g., oxidative addition, migratory insertion) in cross-coupling reactions.
- Solvent effects : Use implicit/explicit solvation models to refine energy barriers.
Validation requires correlating computational data with experimental kinetics (e.g., Eyring plots) .
Q. What experimental design strategies optimize reactor parameters for this compound-mediated reactions?
- Methodological Answer : Apply factorial design to evaluate variables:
- Factors : Ligand concentration, temperature, solvent polarity.
- Response metrics : Turnover frequency (TOF), yield.
For example, a 2 factorial design identifies interactions between ligand loading and temperature. Statistical tools (ANOVA) prioritize significant factors, reducing trial-and-error optimization .
Q. How does this compound enhance stabilization of low-oxidation-state metal centers compared to other phosphines?
- Methodological Answer : Comparative studies using cyclic voltammetry and XANES reveal:
- Strong σ-donor capacity : Electron-rich phosphorus atoms stabilize electron-deficient metals (e.g., Pd in Heck reactions).
- Steric bulk : The tripodal structure prevents metal aggregation, unlike smaller phosphines (e.g., PPh).
- Back-donation : Conformational flexibility enhances π-back-donation in metals like Pt .
Q. What role does chemical software play in simulating the coordination dynamics of this compound?
- Methodological Answer : Software tools enable:
- Molecular dynamics (MD) : Simulate ligand conformational changes during metal binding (e.g., using GROMACS).
- Docking studies : Predict binding affinities with metal ions (AutoDock Vina).
- Data integration : Platforms like Schrödinger Suite combine DFT, MD, and experimental data to refine reaction mechanisms .
Data Contradiction and Resolution
Q. How to reconcile discrepancies in reported catalytic efficiencies of this compound across studies?
- Methodological Answer : Common sources of contradiction:
- Purity variability : Cross-check purity via independent methods (e.g., elemental analysis + NMR).
- Reaction conditions : Normalize TOF by ligand:metal ratio and solvent dielectric constant.
- Characterization gaps : Use in-situ techniques (e.g., IR spectroscopy) to detect transient intermediates. Meta-analyses of published data (e.g., Web of Science datasets) can identify consensus trends .
Safety and Handling
Q. What protocols mitigate risks when handling this compound in air-sensitive syntheses?
- Methodological Answer :
- Storage : Under argon/nitrogen at -20°C, with oxygen-free solvents (e.g., degassed THF).
- Handling : Use gloveboxes or Schlenk lines. Monitor for oxidation via P NMR (δ ~25 ppm for phosphine oxide).
- Waste disposal : Quench with aqueous HO to convert residual phosphine to phosphate prior to disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
